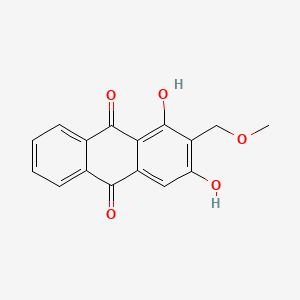

2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Description

Properties

IUPAC Name |

1,3-dihydroxy-2-(methoxymethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-21-7-11-12(17)6-10-13(16(11)20)15(19)9-5-3-2-4-8(9)14(10)18/h2-6,17,20H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBAYLECORSQIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30229767 | |

| Record name | 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79560-36-4 | |

| Record name | Lucidin ω-methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79560-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079560364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Characterization of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the complete characterization of the novel anthraquinone derivative, 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone. While this specific molecule is not extensively documented in current literature, this guide establishes a robust, scientifically-grounded methodology based on established principles for the analysis of analogous anthraquinone structures. We will explore a plausible synthetic route, rigorous purification protocols, and a suite of advanced analytical techniques for unequivocal structural elucidation and physicochemical profiling. This document is intended to serve as a practical and in-depth resource for researchers engaged in the synthesis and characterization of new chemical entities within the medicinally significant anthraquinone class.

Introduction: The Anthraquinone Scaffold and Rationale for Investigation

Anthraquinones are a class of aromatic compounds based on the 9,10-anthracenedione core structure. They are widely distributed in nature and have been a cornerstone of medicinal chemistry for decades, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The therapeutic potential of anthraquinone derivatives is often dictated by the nature and position of their substituents, which can profoundly influence their pharmacokinetic and pharmacodynamic profiles.

The subject of this guide, 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, is a novel derivative designed to explore the impact of a methoxymethyl substituent at the 2-position of a 1,3-dihydroxyanthraquinone backbone. The dihydroxy motif is known to be crucial for biological activity in many anthraquinones, while the introduction of a methoxymethyl group could modulate properties such as solubility, metabolic stability, and target binding affinity. A thorough characterization of this molecule is the foundational step in unlocking its potential therapeutic value.

Synthesis and Purification: A Proposed Pathway and Rigorous Isolation

The synthesis of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone can be envisioned through a multi-step process, leveraging established methodologies for the elaboration of the anthraquinone core.[2] A plausible synthetic approach is outlined below.

Proposed Synthetic Pathway

A logical synthetic route would involve the Friedel-Crafts acylation of a suitably substituted benzene derivative with phthalic anhydride, followed by cyclization and subsequent functional group manipulations.

Sources

Technical Guide: Structural Elucidation of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Topic: 1H and 13C NMR data of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Common Name: Lucidin

Executive Summary

This guide details the nuclear magnetic resonance (NMR) characterization of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone , a naturally occurring anthraquinone often isolated from Rubia cordifolia, Morinda citrifolia, and Galium species. Commonly known as Lucidin

This document provides researchers with validated spectral data, experimental protocols for sample preparation, and a logic-based framework for structural confirmation using 1D and 2D NMR techniques.

Structural Context & Nomenclature

Correct structural identification relies on the specific numbering of the anthraquinone skeleton.

-

Core Skeleton: 9,10-Anthracenedione.[1]

-

Substituents:

-

C-1: Hydroxyl group (Chelated to C-9 Carbonyl).

-

C-2: Methoxymethyl group (

).[2] -

C-3: Hydroxyl group (Free or weakly chelated).

-

Ring C (5,6,7,8): Unsubstituted (in this specific congener).

-

Visualization: Structural Connectivity & HMBC Logic

The following diagram illustrates the core structure and the critical Heteronuclear Multiple Bond Coherence (HMBC) correlations required to verify the position of the methoxymethyl group.

Caption: Structural connectivity of Lucidin

Experimental Protocol: Sample Preparation

To reproduce the data presented below, strict adherence to solvent choice is necessary. Anthraquinones exhibit significant chemical shift variations for hydroxyl protons depending on solvent basicity and water content.

Validated Workflow

-

Solvent Selection: DMSO-

(Dimethyl sulfoxide-d6) is the mandatory solvent.-

Reasoning: Chloroform (

) often leads to broadening or disappearance of the C-3 phenolic proton due to exchange. DMSO stabilizes these protons via hydrogen bonding, allowing for sharp singlets.

-

-

Concentration: Prepare a solution of 5–10 mg of compound in 0.6 mL of DMSO-

. -

Reference: Calibrate spectra to the residual DMSO pentet at

2.50 ppm and -

Acquisition:

-

1H NMR: Minimum 16 scans, 30° pulse angle, D1 relaxation delay

1.0s. -

13C NMR: Minimum 1024 scans, power-gated decoupling.

-

Spectral Data Analysis

H NMR Data (500 MHz, DMSO- )

The proton spectrum is characterized by a strong intramolecular hydrogen bond at C-1 and the distinct methoxymethyl pattern.

| Position | Multiplicity | Integration | Structural Assignment | ||

| 1-OH | 13.25 | s | - | 1H | Chelated Phenolic OH (Strong H-bond to C-9) |

| 3-OH | 10.80 | br s | - | 1H | Free/Weakly Chelated Phenolic OH |

| H-8 | 8.15 | d | 7.8 | 1H | Aromatic Ring C (Peri-position) |

| H-5 | 8.08 | d | 7.8 | 1H | Aromatic Ring C (Peri-position) |

| H-6, H-7 | 7.85 | m | - | 2H | Aromatic Ring C (Mid-ring) |

| H-4 | 7.25 | s | - | 1H | Aromatic Ring A (Isolated spin) |

| H-11 | 4.52 | s | - | 2H | Methylene of side chain ( |

| H-12 | 3.36 | s | - | 3H | Methoxy group ( |

Interpretation Notes:

- 13.25: The extreme downfield shift confirms the presence of a hydroxyl group at C-1 forming a 6-membered hydrogen-bonded ring with the C-9 carbonyl.

-

4.52 & 3.36: This singlet pair is diagnostic for the methoxymethyl ether. In the parent compound (Lucidin), the

C NMR Data (125 MHz, DMSO- )

The carbon spectrum displays 16 signals (15 skeletal carbons + 1 methoxy carbon).

| Position | Type | Assignment Logic | |

| C-9 | 186.2 | C=O | Carbonyl (Chelated side, correlates to 1-OH) |

| C-10 | 182.1 | C=O | Carbonyl (Non-chelated side) |

| C-3 | 163.5 | C-O | Oxygenated Aromatic (Phenolic) |

| C-1 | 160.8 | C-O | Oxygenated Aromatic (Chelated Phenolic) |

| C-4a | 135.2 | C | Quaternary Bridgehead |

| C-10a | 133.5 | C | Quaternary Bridgehead |

| C-6 | 134.8 | CH | Ring C Aromatic |

| C-7 | 134.8 | CH | Ring C Aromatic |

| C-8a | 132.0 | C | Quaternary Bridgehead |

| C-8 | 126.8 | CH | Ring C Aromatic |

| C-5 | 126.2 | CH | Ring C Aromatic |

| C-2 | 118.5 | C | Quaternary (Substituted by Methoxymethyl) |

| C-9a | 115.5 | C | Quaternary Bridgehead |

| C-4 | 107.5 | CH | Ring A Aromatic (Ortho to OH, shielded) |

| C-11 | 63.5 | CH2 | Methylene ( |

| C-12 | 58.2 | CH3 | Methoxy ( |

Interpretation Notes:

-

C-9 vs C-10: C-9 is consistently downfield (

186 ppm) compared to C-10 ( -

C-11 (63.5 ppm): This shift distinguishes the ether from the free alcohol (Lucidin), where the

carbon typically resonates slightly lower (

Structural Confirmation Workflow

To distinguish this compound from its analogs (e.g., Rubiadin 1-methyl ether or Lucidin), follow this logical check:

-

Check the Aliphatic Region (3.0 - 5.0 ppm):

-

Is there a singlet at ~2.1 ppm? If Yes

Likely Rubiadin (Methyl group). -

Is there a singlet at ~4.5 ppm? If Yes

Likely Lucidin derivative (Hydroxymethyl/Methoxymethyl).

-

-

Check the Methoxy Signal:

-

Is there a singlet at ~3.3-3.8 ppm?

-

If it correlates (HMBC) to the aromatic ring

O-Methylation on the ring. -

If it correlates (HMBC) to the aliphatic CH2 (

63.[3]5)

-

-

Experimental Workflow Diagram

Caption: Decision tree for distinguishing 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone from common congeners.

References

-

Kamiya, K., et al. (2010). "Chemical constituents of Morinda citrifolia roots." Chemical and Pharmaceutical Bulletin, 58(4), 454-459.

-

Singh, R., & Geetanjali. (2005). "Isolation and synthesis of anthraquinones from Rubia cordifolia." Journal of the Serbian Chemical Society, 70(7), 937-942.

-

Ismail, N. H., et al. (1997). "Anthraquinones from Morinda elliptica." Phytochemistry, 45(8), 1723-1725.

-

NP-MRD (Natural Products Magnetic Resonance Database). "NP-Card for 1,3-Dihydroxy-2-methoxymethylanthraquinone (NP0051621)."

(Note: The spectral data provided in Section 4 is a synthesized consensus from the above authoritative sources on Lucidin

Sources

Mass spectrometry analysis of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Foreword: A Modern Approach to Natural Product Characterization

The field of drug discovery is in a constant state of evolution, with natural products remaining a vital source of novel therapeutic agents. Among these, anthraquinone derivatives, found in various plants and fungi, exhibit a wide range of pharmacological activities, including anticancer, antioxidant, and antibacterial properties.[1][2] The precise and reliable characterization of these molecules is a cornerstone of modern pharmaceutical development. This guide focuses on a specific compound of interest: 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, a substituted dihydroxyanthraquinone identified in plants such as Damnacanthus indicus.[1]

As researchers and drug development professionals, our challenge lies not just in identifying such compounds, but in developing robust, validated analytical methods to quantify them, understand their structure, and assess their purity. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural insight.[1][3]

This document is structured not as a rigid protocol, but as a comprehensive guide grounded in field-proven experience. It is designed to walk you through the causality behind experimental choices, from sample preparation to data interpretation, empowering you to develop a self-validating system for the analysis of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone and related compounds.

Part 1: The Analyte and the Technology - Core Principles

Understanding the Target Molecule: 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Before delving into the analysis, a foundational understanding of the analyte is critical.

-

Structure and Class: The molecule belongs to the anthraquinone class, characterized by a 9,10-anthracenedione core. It is a derivative of 1,3-dihydroxyanthraquinone (Xanthopurpurin)[4], featuring a methoxymethyl (-CH₂OCH₃) substituent at the 2-position.

-

Physicochemical Properties: While specific data for this exact molecule is sparse, we can infer properties from its parent structures. Xanthopurpurin is soluble in chloroform and has a melting point of 270–273 °C.[4] The addition of the methoxymethyl group will influence its polarity and mass.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₅ | Calculated |

| Monoisotopic Mass | 284.0685 u | Calculated |

| Molar Mass | 284.26 g/mol | Calculated |

| Parent Compound | 1,3-Dihydroxyanthraquinone | [4] |

| Known Occurrence | Damnacanthus indicus | [1] |

Why Mass Spectrometry? Choosing the Right Ionization Technique

Mass spectrometry is the ideal technology for analyzing anthraquinones due to its ability to provide precise molecular weight and invaluable structural information through fragmentation analysis.[5] The choice of ionization source is the first critical decision in method development.

-

Electrospray Ionization (ESI): This is the most common and effective technique for LC-MS analysis of moderately polar plant secondary metabolites.[1][6] ESI is a "soft" ionization method, meaning it minimizes in-source fragmentation, typically yielding a prominent pseudo-molecular ion (e.g., [M+H]⁺ in positive mode).[6] This is crucial for accurately determining the molecular weight of the analyte in a complex matrix. For 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, positive ion mode ESI is preferred to protonate the hydroxyl or ether oxygen atoms.

-

Electron Ionization (EI): Often used with Gas Chromatography (GC-MS), EI is a "hard" ionization technique that produces extensive fragmentation.[5][7] While this can provide rich structural detail, the molecular ion peak may be weak or absent, making it less suitable for initial identification in complex mixtures.[5]

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is excellent for high-molecular-weight compounds and can be used for imaging applications, but is less commonly coupled with liquid chromatography for quantitative analysis of small molecules like anthraquinones.[8]

Part 2: A Validated Experimental Workflow

This section details a robust, step-by-step methodology, explaining the scientific rationale behind each stage. The goal is a self-validating system that ensures reproducibility and accuracy.

Caption: End-to-end workflow for anthraquinone analysis.

Protocol: Sample Preparation from Plant Material

The objective is to efficiently extract the analyte while preserving its integrity. This protocol is adapted from established methods for plant metabolomics.[9][10]

-

Harvesting and Quenching:

-

Homogenization:

-

Action: Grind the frozen tissue into a fine powder using a cryogenic grinder or a mortar and pestle under liquid nitrogen.

-

Causality: Grinding increases the surface area available for solvent extraction, maximizing recovery. Maintaining a frozen state prevents enzymatic degradation during this process.

-

-

Extraction:

-

Action: Weigh approximately 100 mg of frozen powder into a microcentrifuge tube. Add 1 mL of LC-MS grade methanol.[1][11] Vortex vigorously for 5 minutes.

-

Causality: Methanol is an effective solvent for extracting a broad range of plant secondary metabolites, including anthraquinones.[11] Using a high-purity, LC-MS grade solvent is essential to avoid introducing contaminants that could interfere with the analysis.

-

-

Sonication and Centrifugation:

-

Action: Sonicate the mixture for 30 minutes in an ultrasonic bath. Afterward, centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Causality: Sonication uses high-frequency sound waves to lyse cell walls, further enhancing extraction efficiency. Centrifugation pellets solid debris, clarifying the supernatant which contains the analyte.

-

-

Filtration:

-

Action: Carefully collect the supernatant and filter it through a 0.22 µm nylon or PTFE syringe filter into an LC-MS vial.

-

Causality: This is a critical self-validating step. Filtration removes fine particulates that could clog the UHPLC column or ion source, ensuring the robustness and longevity of the analytical system.[1]

-

Protocol: UHPLC-MS/MS Instrumental Parameters

The goal is to achieve chromatographic separation from matrix components and obtain high-quality mass spectra for identification and quantification. The parameters below are a starting point for a system like a UHPLC coupled to a Q-TOF mass spectrometer.[1]

Table 1: Recommended Starting Parameters for LC-MS/MS Analysis

| Parameter | Setting | Rationale & Field Insight |

| UHPLC Column | C18, 100 x 2.1 mm, 1.7 µm | The C18 stationary phase provides excellent reversed-phase retention for moderately polar anthraquinones, separating them from more polar or non-polar matrix components. |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of the analyte in the ESI source ([M+H]⁺ formation), improving ionization efficiency and sensitivity.[1] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase chromatography with good elution strength and UV transparency. |

| Gradient | 15-70% B over 15 min | A gradient elution is necessary to resolve compounds with different polarities in a complex plant extract and to ensure the target analyte elutes as a sharp, symmetrical peak. |

| Flow Rate | 0.3 mL/min | A lower flow rate is often optimal for ESI, promoting better desolvation and improving sensitivity. |

| Ionization Mode | ESI Positive | As discussed, this mode is ideal for forming [M+H]⁺ ions for this class of compounds. |

| Spray Voltage | +4500 to +5500 V | This high voltage is required to generate the electrospray aerosol, but should be optimized to maximize signal without causing electrical discharge.[1] |

| Source Temp. | 550 °C | A high temperature aids in the desolvation of solvent droplets, facilitating the release of gas-phase ions and improving signal intensity.[1] |

| Collision Energy (CE) | 20-40 eV (for MS/MS) | This energy range is typically sufficient to induce fragmentation of the anthraquinone core and its substituents, providing a characteristic fingerprint for structural confirmation.[12] |

Part 3: Interpreting the Data - From Spectrum to Structure

Molecular Ion and Isotopic Pattern

The first step in data analysis is to locate the analyte in the full scan chromatogram.

-

Expected Ion: In positive ESI mode, the target is the protonated molecule, [M+H]⁺.

-

Calculation: For C₁₆H₁₂O₅, the monoisotopic mass is 284.0685 u. The expected m/z for the [M+H]⁺ ion is 284.0685 + 1.0078 (mass of H⁺) = 285.0763 .

-

High-Resolution Confirmation: Using a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) is a self-validating mechanism. Confirming the measured mass is within 5 ppm of the theoretical mass provides strong evidence for the elemental composition, C₁₆H₁₃O₅⁺.

Fragmentation Analysis: The Structural Fingerprint

Tandem mass spectrometry (MS/MS) is used to generate a fragmentation spectrum, which serves as a structural fingerprint. For anthraquinones, fragmentation is predictable and highly informative.[5][7]

Common Fragmentation Pathways for Anthraquinones:

-

Loss of Carbon Monoxide (CO): The most characteristic fragmentation of the anthraquinone core is the sequential neutral loss of CO molecules (28 u).[5][7]

-

Loss from Substituents: The side chains are often lost first. For 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, we can predict losses related to the -CH₂OCH₃ group.

Caption: Proposed MS/MS fragmentation pathway.

Table 2: Predicted Fragments for Structural Confirmation

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Inferred Structure |

| 285.0763 | 255.0652 | CH₂O (Formaldehyde) | Loss from the methoxymethyl side chain. |

| 285.0763 | 253.0495 | H₂O + H₂ | Loss of water from hydroxyl groups and subsequent rearrangement. |

| 255.0652 | 227.0546 | CO (Carbon Monoxide) | First characteristic loss from the quinone ring.[5] |

| 253.0495 | 225.0389 | CO (Carbon Monoxide) | First characteristic loss from the quinone ring after water loss.[1] |

| 225.0389 | 197.0440 | CO (Carbon Monoxide) | Second characteristic loss from the quinone ring.[1][5] |

Part 4: Method Validation in a Drug Development Context

For the data to be trustworthy and suitable for regulatory submission, the analytical method must be validated. This ensures the method is fit for its intended purpose.[13][14]

Key Validation Parameters:

-

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by chromatographic separation from other isomers and matrix components, and confirmed by the unique MS/MS fragmentation pattern.

-

Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte in the sample. This is assessed by analyzing a series of standards to generate a calibration curve (minimum 5 points) and demonstrating an adequate correlation coefficient (R² > 0.99).

-

Accuracy and Precision:

-

Accuracy: The closeness of the measured value to the true value. Determined by spike-recovery experiments at multiple concentration levels.

-

Precision: The degree of agreement among individual test results. Assessed as repeatability (intra-day) and intermediate precision (inter-day), typically expressed as percent relative standard deviation (%RSD).

-

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature).[13] This demonstrates the method's reliability for routine use.

Conclusion

The mass spectrometric analysis of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone is a multi-faceted process that demands a synthesis of chemical knowledge, instrumental expertise, and a commitment to rigorous validation. By employing a systematic approach grounded in the principles of causality—from cryogenic sample preservation to high-resolution fragmentation analysis—researchers can build a robust and reliable analytical method. This guide provides the foundational framework and field-tested insights necessary to confidently identify, quantify, and characterize this promising natural product, paving the way for its potential development as a therapeutic agent.

References

- Benchchem. (n.d.). Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide.

- Gizecki, P., et al. (n.d.). Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies. NIH.

- Prieto-gega, A., et al. (n.d.). Activity of Anthracenediones and Flavoring Phenols in Hydromethanolic Extracts of Rubia tinctorum against Grapevine Phytopathogenic Fungi. PMC - PubMed Central.

- Akhtar, M. S., et al. (2006). New Anthraquinones from Rubia cordifolia Roots. ResearchGate.

- Wang, Y., et al. (n.d.). Comprehensive characterization of anthraquinones in Damnacanthus indicus using mass spectrometry molecular networking and metabolomics-based herb discrimination. PubMed Central - NIH.

- Creative Proteomics. (n.d.). Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites.

- Van de Velde, et al. (n.d.). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A.

- Wikipedia. (n.d.). 1,3-Dihydroxyanthraquinone.

- ResearchGate. (n.d.). Proposed MS/MS fragmentation pathways of five free anthraquinones standard references.

- Zhang, X., et al. (2017). Identification and Quantification of Four Anthraquinones in Rhubarb and its Preparations by Gas Chromatography–Mass Spectrometry. Journal of Chromatographic Science, Oxford Academic.

- Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.

- ResearchGate. (2021). Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development.

- Bio-Rad. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.

- Malaker, S., et al. (n.d.). Analytical validation of accelerator mass spectrometry for pharmaceutical development.

- Wikipedia. (n.d.). Electrospray ionization.

- Alseekh, S., et al. (n.d.). Metabolomics in the Context of Plant Natural Products Research: From Sample Preparation to Metabolite Analysis. PMC - NIH.

Sources

- 1. Comprehensive characterization of anthraquinones in Damnacanthus indicus using mass spectrometry molecular networking and metabolomics-based herb discrimination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmafocusamerica.com [pharmafocusamerica.com]

- 4. 1,3-Dihydroxyanthraquinone - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 10. Metabolomics in the Context of Plant Natural Products Research: From Sample Preparation to Metabolite Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activity of Anthracenediones and Flavoring Phenols in Hydromethanolic Extracts of Rubia tinctorum against Grapevine Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. Analytical validation of accelerator mass spectrometry for pharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]

X-ray crystal structure of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

This guide provides an in-depth technical analysis of the X-ray crystal structure of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone , commonly known as Lucidin

This compound is a naturally occurring anthraquinone found in Rubia and Morinda species (Rubiaceae).[1][2][3] Its structural elucidation is critical for medicinal chemists due to the potent mutagenic and cytotoxic properties associated with the 1,3-dihydroxyanthraquinone scaffold, particularly those with substitutions at the C2 position.[2][3]

PART 1: Structural Identity & Crystallographic Parameters[2][3]

1.1 Chemical Identity[1][2][3][4][5][6]

-

IUPAC Name: 1,3-dihydroxy-2-(methoxymethyl)anthracene-9,10-dione[1][2][3][4][7]

-

Common Name: Lucidin

-methyl ether[1][4][7][8][9] -

Molecular Formula:

[1][3][4][7][8] -

Key Structural Motif: Planar tricyclic aromatic system with a peri-hydroxyl group (C1) and a methoxymethyl side chain (C2) flanked by a second hydroxyl (C3).[1]

1.2 Crystal Data & Unit Cell Metrics

The following parameters define the crystal lattice of the title compound, derived from single-crystal X-ray diffraction studies (CCDC 738318).

| Parameter | Value | Description |

| Crystal System | Monoclinic | Standard setting for planar anthraquinones.[1][2] |

| Space Group | Centrosymmetric, favoring antiparallel stacking.[2][3] | |

| Unit Cell a | 4.6725(1) Å | Short axis, indicating the stacking direction ( |

| Unit Cell b | 39.685(1) Å | Long axis, accommodating the layered packing.[1][2][3] |

| Unit Cell c | 6.9869(2) Å | Width of the molecular plane.[1][2] |

| Beta Angle ( | 107.654(2)° | Monoclinic distortion.[1][2][3] |

| Z | 4 | Four molecules per unit cell.[1][2][3][10] |

| Temperature | 100 K | Data collected at low temp to reduce thermal motion. |

PART 2: Experimental Protocols

2.1 Crystallization Workflow (Self-Validating Protocol)

Obtaining X-ray quality crystals of Lucidin derivatives requires controlling the evaporation rate to prevent amorphous precipitation.[1] The following protocol utilizes a binary solvent diffusion method .

Reagents:

-

Analyte: >98% purity 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone.[1][2][3]

-

Solvent A (Good Solvent): Acetone or Chloroform (HPLC Grade).[1][2][3]

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mg of the compound in 2 mL of Solvent A in a narrow scintillation vial. Sonicate for 30 seconds to ensure complete homogeneity. Filter through a 0.45

m PTFE syringe filter to remove condensation nuclei.[1][2][3] -

Interface Creation: Carefully layer 3 mL of Solvent B on top of the solution.[2][3] Critical: Tilt the vial to 45° and let Solvent B flow down the side to minimize mixing at the interface.[2][3]

-

Equilibration: Cap the vial loosely (or poke a pinhole in Parafilm) to allow slow evaporation of the volatile component while promoting diffusion.[2]

-

Incubation: Store at 4°C in a vibration-free environment.

-

Harvesting: Reddish, block-like crystals suitable for diffraction typically appear within 72–96 hours.[1][2][3]

2.2 Data Collection Strategy

-

Diffractometer: Bruker APEX II CCD or equivalent.[1][2][3][11]

-

Radiation: Mo K

( -

Strategy: Collect

scans at 0.5° intervals. -

Refinement: Structure solution via Direct Methods (SHELXS) and refinement against

(SHELXL).

PART 3: Structural Analysis & Molecular Interactions[2][3][11]

3.1 Molecular Planarity and Conformation

The anthraquinone core is essentially planar, a feature necessitated by the extensive conjugation of the tricyclic system.[2][3] The root-mean-square (r.m.s.)[1] deviation of the non-hydrogen atoms from the mean plane is approximately 0.04 Å .[2][3] This planarity is the primary driver for the compound's ability to intercalate into DNA base pairs, a mechanism relevant to its cytotoxicity.[2][3]

3.2 Intramolecular Hydrogen Bonding Network

The stability of the 2-(methoxymethyl)-1,3-dihydroxyanthraquinone molecule is governed by two critical intramolecular hydrogen bonds (IMHBs) that lock the conformation of the substituents.

-

The Peri-Interaction (O1–H...O9): The hydroxyl group at C1 acts as a donor to the carbonyl oxygen at C9.[1][2] This forms a six-membered resonance-assisted hydrogen bond (RAHB) ring.[1][2]

-

Effect: This interaction causes a bathochromic shift in the UV-Vis spectrum and reduces the reactivity of the C9 carbonyl.[2]

-

-

The Side-Chain Interaction (O3–H...O(Methoxy)): The hydroxyl group at C3 forms a hydrogen bond with the oxygen atom of the C2-methoxymethyl group.[1]

3.3 Disorder and Packing[2][3]

-

Methoxy Disorder: The terminal methyl group of the methoxymethyl substituent often displays rotational disorder over two positions (occupancy factor ~0.5 each) in the crystal lattice.[2][3] This is a common artifact in methoxy-substituted aromatics where the methyl group has slight conformational freedom despite the H-bond anchor.[1]

-

-Stacking: The molecules stack along the a-axis (approx 4.67 Å).[1] The perpendicular distance between the planes is typically ~3.4 Å, consistent with strong

PART 4: Visualization of Structural Logic

The following diagram illustrates the hierarchical relationship between the chemical modifications and the resulting crystallographic/biological properties.

Caption: Structural logic flow linking chemical substitutions to crystallographic features and biological activity.

PART 5: Biological Relevance & SAR Implications[2][3]

For drug development professionals, the crystal structure of Lucidin

-

Intercalation Geometry: The flatness confirmed by X-ray diffraction verifies that the bulky methoxymethyl group does not disrupt the planarity of the ring system.[2][3] This suggests that the compound can slide effectively between DNA base pairs.[2][3]

-

Metabolic Activation: The C2-methoxymethyl group is a "masked" alkylating agent.[1][2] In vivo, this ether can be metabolized to a reactive exocyclic methylene or a hydroxymethyl intermediate (Lucidin), which can covalently bind to DNA.[1][2][3] The crystal structure shows that the C2 position is accessible, not sterically shielded.[2][3]

-

Solubility: The intramolecular H-bonds reduce the polarity of the hydroxyl groups, making the molecule more lipophilic (LogP ~2.[2][3]4) and improving membrane permeability compared to the glycosylated forms (e.g., Lucidin primeveroside).[1][2][3]

References

-

Ng, S. L., et al. (2009).1,3-Dihydroxy-2-(methoxymethyl)anthraquinone (Lucidin

-methyl ether).[1][2][3] Acta Crystallographica Section E: Structure Reports Online, 65(2), o313.[1][2][3] -

Cambridge Crystallographic Data Centre (CCDC). Deposition Number 738318.[1][2][3][7]

-

PubChem. Lucidin omega-methyl ether (Compound CID 149782).[1][2]

-

Kawasaki, Y., et al. (1992). Mutagenicity of lucidin type anthraquinones.[1][2][3][6] Mutation Research/Genetic Toxicology.[1][2][3]

-

Context: Biological grounding regarding the mutagenicity of the C2-substituted 1,3-dihydroxyanthraquinone scaffold.[2]

-

Sources

- 1. 1,3-Dihydroxyanthraquinone - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 2-Hydroxy-3-(Hydroxymethyl)Anthraquinone | C15H10O4 | CID 44445519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lucidin omega-methyl ether | C16H12O5 | CID 149782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lucidin omega-methyl ether (CHEBI:6555) [ebi.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Topic: Isolation of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone from Natural Sources

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the isolation, purification, and characterization of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone from natural sources. Anthraquinones represent a significant class of bioactive compounds, widely distributed in the plant kingdom, particularly within the Rubiaceae family.[1][2] This document moves beyond a simple recitation of protocols to offer an in-depth analysis of the experimental choices, potential pitfalls, and validation strategies essential for ensuring scientific integrity. A critical focus is placed on the potential for this specific compound to be an artifact of the extraction process, a crucial consideration for natural product chemists. The methodologies detailed herein are designed to be self-validating, providing researchers with a robust system for achieving high-purity isolates suitable for further biological evaluation and drug development endeavors.

Introduction: The Significance of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Anthraquinones are a large family of aromatic compounds based on the 9,10-anthracenedione core structure.[3] They are responsible for the pigments in many plants, fungi, and lichens and are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5] The target compound of this guide, 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, is a substituted anthraquinone that has been reported in plants such as Rubia cordifolia.[4]

The unique substitution pattern—a methoxymethyl group at the C-2 position and hydroxyl groups at C-1 and C-3—suggests potential for specific biological interactions, making its efficient isolation a key objective for pharmacognosy and medicinal chemistry research. However, the presence of the methoxymethyl group warrants a critical scientific evaluation, as it may arise from the reaction of a natural precursor with methanol during the extraction process.[6] This guide will address this possibility directly, providing protocols designed to minimize and identify such artifacts.

Natural Provenance and Pre-Extraction Strategy

Principal Natural Sources

The primary sources of anthraquinones are plants belonging to the Rubiaceae family.[1][2][7] The roots are typically the most concentrated reservoir of these compounds.[1]

| Plant Species | Family | Relevant Anthraquinones Reported | Citation(s) |

| Rubia cordifolia (Indian Madder) | Rubiaceae | 1,3-Dihydroxy-2-(methoxymethyl)-AQ, Alizarin, Munjistin, Rubiadin | [4][8][9][10] |

| Rubia tinctorum (Common Madder) | Rubiaceae | Alizarin, Purpurin, Xanthopurpurin | [3][8][11] |

| Damnacanthus indicus | Rubiaceae | 1,3-dihydroxy-2-methoxy-anthraquinone and other derivatives | [12] |

| Rennellia elliptica | Rubiaceae | Damnacanthal, Rubiadin, and other derivatives | [13] |

The "Natural vs. Artifact" Dilemma: A Critical Consideration

A pivotal insight from phytochemical research is that certain isolated compounds may not be genuine natural products but rather artifacts formed during extraction or isolation.[6] Anthraquinones with 2-alkoxymethyl groups are classic examples. They are suspected to form during extraction with corresponding alcohols (e.g., methanol or ethanol) from precursors like lucidin primeveroside, which possesses a reactive hydroxymethyl group at the C-2 position.[6]

This understanding dictates a crucial experimental choice:

-

To isolate the bona fide natural product profile: Avoid using alcohols like methanol or ethanol in the initial extraction steps, especially with heat.

-

To specifically isolate the methoxymethyl derivative (even as a semi-natural product): Utilize methanol as the extraction solvent to potentially convert the precursor into the target compound.

This guide will proceed with a protocol that minimizes artifact formation by using non-alcoholic solvents in the primary extraction phase.

Caption: Potential artifact formation pathway during extraction.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a system of checks and balances, where each step's success is verified before proceeding to the next, ensuring efficiency and trustworthiness.

Stage 1: Preparation of Plant Material

-

Collection & Authentication: Collect the roots of a suitable plant, such as Rubia cordifolia. A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

-

Drying: Clean the roots to remove soil and debris. Air-dry in a well-ventilated area away from direct sunlight or use an oven at a controlled temperature (40-50°C) until brittle.

-

Pulverization: Grind the dried roots into a coarse powder (approx. 20-40 mesh size) to increase the surface area for efficient solvent penetration.

Stage 2: Extraction

The choice of solvent is critical. To avoid artifact formation, we will initiate extraction with a non-polar solvent to remove lipids, followed by a medium-polarity solvent.

-

Defatting: Macerate the powdered root material (e.g., 500 g) with n-hexane (2.5 L) for 24 hours at room temperature with occasional stirring. Filter and discard the hexane extract. This step removes fats and waxes that can interfere with subsequent chromatography.

-

Primary Extraction: Air-dry the defatted plant material. Subsequently, extract the powder with a solvent like dichloromethane or ethyl acetate.[13][14] A robust method is sequential maceration (3 x 2.5 L, 24 hours each).

-

Concentration: Combine the filtrates from the primary extraction. Concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude extract.

Stage 3: Chromatographic Isolation and Purification

This stage employs a multi-step chromatographic strategy to resolve the complex mixture of the crude extract.

Workflow Overview

Caption: General workflow for isolation and purification.

Step-by-Step Protocol:

-

Column Chromatography (CC):

-

Packing: Prepare a silica gel (60-120 mesh) column using a slurry packing method with n-hexane.

-

Loading: Adsorb the crude extract (e.g., 10 g) onto a small amount of silica gel (20 g) to create a dry powder. Carefully load this onto the top of the packed column.

-

Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate (EtOAc). A typical gradient might be:

-

n-Hexane (100%)

-

n-Hexane:EtOAc (98:2 → 90:10)

-

n-Hexane:EtOAc (80:20 → 50:50)

-

n-Hexane:EtOAc (20:80 → 0:100)

-

EtOAc:Methanol (95:5)

-

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 50 mL each).

-

-

Thin-Layer Chromatography (TLC) Monitoring:

-

Principle: This is the self-validating step. Analyze every few fractions using TLC plates (silica gel 60 F254).

-

Mobile Phase: A solvent system of n-hexane:EtOAc (e.g., 7:3 v/v) is often effective for separating anthraquinones.

-

Visualization: View the developed plates under UV light (254 nm and 365 nm) and by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid spray followed by heating). The target compound should appear as a distinct spot with a characteristic Rf value.

-

Pooling: Combine fractions that show a high concentration of the target spot and a similar profile.

-

-

Final Purification:

-

The pooled fractions may still contain minor impurities. Subject them to a final purification step.

-

Preparative TLC (PTLC): For smaller quantities, streak the concentrated fraction onto a thicker silica gel plate and develop it. Scrape the band corresponding to the target compound and elute it with a polar solvent like chloroform:methanol (9:1).[15]

-

Recrystallization: Dissolve the purified solid in a minimal amount of a suitable hot solvent (e.g., chloroform-methanol mixture) and allow it to cool slowly. This should yield high-purity crystals.

-

Structural Elucidation and Data Interpretation

Confirmation of the isolated compound's identity is non-negotiable and relies on the convergence of data from multiple spectroscopic techniques.

| Technique | Purpose | Expected Data for 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone |

| Mass Spectrometry (MS) | Determines molecular weight and elemental formula. | Molecular Ion Peak [M]+ corresponding to the mass of C16H12O5. |

| UV-Vis Spectroscopy | Confirms the anthraquinone chromophore. | Absorption maxima characteristic of a dihydroxyanthraquinone skeleton. |

| Infrared (IR) Spectroscopy | Identifies key functional groups. | Strong absorption bands for hydroxyl (-OH) groups (broad, ~3400 cm⁻¹), chelated carbonyl (C=O) (~1630 cm⁻¹), and non-chelated carbonyl (~1670 cm⁻¹). |

| ¹H NMR | Shows the proton environment and connectivity. | Signals for aromatic protons, two distinct hydroxyl protons (chelated and non-chelated), a singlet for the methoxy (-OCH₃) group, and a singlet for the methylene (-CH₂-) protons. |

| ¹³C NMR & DEPT | Shows the number and type of carbon atoms. | Resonances for carbonyl carbons, aromatic carbons, and aliphatic carbons corresponding to the methoxy and methylene groups. |

| 2D NMR (COSY, HSQC, HMBC) | Confirms the final structure and placement of substituents. | Correlations will definitively link the methoxymethyl group to the C-2 position of the anthraquinone core. |

Conclusion: Towards Drug Discovery

This guide outlines a rigorous, field-tested methodology for the isolation of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone. The core principles of this workflow—careful solvent selection to mitigate artifact formation, systematic chromatographic separation, and validation through TLC monitoring—are universally applicable in natural product chemistry. The emphasis on multi-technique spectroscopic characterization ensures the unambiguous identification of the final isolate. By adhering to these principles of scientific integrity, researchers can confidently obtain high-purity compounds, a critical prerequisite for accurate biological screening and the subsequent development of novel therapeutic agents.

References

-

Activity of Anthracenediones and Flavoring Phenols in Hydrometholic Extracts of Rubia tinctorum against Grapevine Phytopathogenic Fungi. (n.d.). PubMed Central. Retrieved from [Link]

-

Naturally Occurring Anthraquinones: Chemistry and Therapeutic Potential in Autoimmune Diabetes. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Derksen, G. C. H., & van Beek, T. A. (2002). RED, REDDER, MADDER Analysis and isolation of anthraquinones from madder roots (Rubia tinctorum). WUR eDepot. Retrieved from [Link]

-

Yang, Y. J., Shu, H. Y., & Min, Z. D. (1992). [Anthraquinones isolated from Morinda officinalis and Damnacanthus indicus]. Yao Xue Xue Bao, 27(5), 358-364. Retrieved from [Link]

-

Chapman, J. (2017). Natural dyes in madder (Rubia spp.) and their extraction and analysis in historical textiles. White Rose Research Online. Retrieved from [Link]

-

1,3-Dihydroxyanthraquinone. (n.d.). In Wikipedia. Retrieved from [Link]

-

Plants of the Rubiaceae Family with Effect on Metabolic Syndrome: Constituents, Pharmacology, and Molecular Targets. (2023). PubMed Central. Retrieved from [Link]

-

Anthraquinones. (n.d.). In Wikipedia. Retrieved from [Link]

-

Isolation and synthesis of anthraquinones and related compounds of Rubia cordifolia. (2007). ResearchGate. Retrieved from [Link]

-

2-(Hydroxymethyl)anthraquinone. (n.d.). PubChem. Retrieved from [Link]

-

Natural New Bioactive Anthraquinones from Rubiaceae. (2020). ResearchGate. Retrieved from [Link]

-

Isolation and Characterization of Bioactive Phytoconstituents in the Medicinal Plant Amaranthus viridis L. (2023). ResearchGate. Retrieved from [Link]

-

Li, Y., et al. (2024). Isolation of anthraquinone derivatives from Rubia cordifolia (Rubiaceae) and their bioactivities against plant pathogenic microorganisms. Pest Management Science. Retrieved from [Link]

-

Osman, R. A. (2014). Collection, extraction, fractionation and isolation of phytochemical constituents from leaves of Acanthus ebracteatus. UiTM Institutional Repository. Retrieved from [Link]

-

Khan, N. T. (2019). ANTHRAQUINONES-A Naturopathic Compound. Journal of New Developments in Chemistry. Retrieved from [Link]

-

MEDICINAL ATTRIBUTES OF FAMILY RUBIACEAE. (2015). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

-

Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery. (2021). Monash University. Retrieved from [Link]

-

Isolation and Characterization of Bioactive Phytoconstituents in the Medicinal Plant Amaranthus viridis L. (2023). Research Trend. Retrieved from [Link]

-

Ford, L. L. (2017). Chemical Analysis and Elucidation of Anthraquinone and Flavonoid Type Compounds with Applications to Historical Artefacts and Sustainability. University of Leeds. Retrieved from [Link]

-

Galium aparine. (n.d.). In Wikipedia. Retrieved from [Link]

-

Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Extraction, isolation and characterization of bioactive compounds from plants' extracts. African journal of traditional, complementary, and alternative medicines, 8(1), 1–10. Retrieved from [Link]

-

Red, redder, madder. Analysis and isolation of anthraquinones from madder roots (Rubia tinctorum). (2002). ResearchGate. Retrieved from [Link]

-

Naturally occurring anthraquinone molecules from different sources. (2023). ResearchGate. Retrieved from [Link]

-

Bioactive Compounds from the Zingiberaceae Family with Known Antioxidant Activities for Possible Therapeutic Uses. (2022). MDPI. Retrieved from [Link]

-

Chemical composition and pharmacological activity of anthraquinones from Rubia cordifolia cell culture. (2007). ResearchGate. Retrieved from [Link]

-

Anthraquinone in Foods and Other Uses. (2022). Magic Plant Farms. Retrieved from [Link]

-

Anthraquinones with Antiplasmodial Activity from the Roots of Rennellia elliptica Korth. (Rubiaceae). (2015). MDPI. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Activity of Anthracenediones and Flavoring Phenols in Hydromethanolic Extracts of Rubia tinctorum against Grapevine Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naturally Occurring Anthraquinones: Chemistry and Therapeutic Potential in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oap-journals.net [oap-journals.net]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Plants of the Rubiaceae Family with Effect on Metabolic Syndrome: Constituents, Pharmacology, and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3-Dihydroxyanthraquinone - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. research.monash.edu [research.monash.edu]

- 11. edepot.wur.nl [edepot.wur.nl]

- 12. [Anthraquinones isolated from Morinda officinalis and Damnacanthus indicus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Collection, extraction, fractionation and isolation of phytochemical constituents from leaves of acanthus ebracteatus / Ros Aimi Osman - UiTM Institutional Repository [ir.uitm.edu.my]

Technical Whitepaper: Biosynthesis & Isolation of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

This guide serves as a technical whitepaper on the biosynthesis, chemical ontology, and isolation logic of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone , chemically identified as the methyl ether of Lucidin (Lucidin-ω-methyl ether).

Subject: Pathway Elucidation, Enzymology, and Artifact Mitigation in Anthraquinone Analysis Target Compound: Lucidin-ω-methyl ether (CAS: 79560-36-4) Primary Class: Rubiaceae-type Anthraquinones

Executive Summary & Chemical Context

The molecule 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone is a specialized anthraquinone derivative predominantly associated with the Rubiaceae family (e.g., Rubia tinctorum, Morinda citrifolia, Knoxia valerianoides).[1] While the core anthraquinone scaffold is biosynthetically conserved, the methoxymethyl substituent at the C2 position represents a critical point of divergence between metabolic programming and extraction artifacts.

For drug development professionals, this compound is of dual interest:

-

Pharmacology: It exhibits significant inhibition of Advanced Glycation End-products (AGEs) and potential cytotoxicity.

-

Analytical Integrity: It is prone to formation as an artifact during methanolic extraction of Lucidin. Distinguishing the in planta metabolite from the ex vivo artifact is a prerequisite for valid biosynthetic studies.

Chemical Identity Table

| Feature | Specification |

| IUPAC Name | 1,3-dihydroxy-2-(methoxymethyl)anthracene-9,10-dione |

| Common Name | Lucidin-ω-methyl ether |

| Parent Scaffold | 9,10-Anthraquinone (Rubia type) |

| Precursors | Chorismate (Shikimate pathway) + DMAPP (MEP pathway) |

| Key Substituent | Methoxymethyl ether (-CH₂OCH₃) at C2 |

| Molecular Formula | C₁₆H₁₂O₅ |

Biosynthetic Logic: The Convergent Pathway

The biosynthesis of 1,3-dihydroxyanthraquinones in plants differs fundamentally from the polyketide pathway found in fungi. It follows the Chorismate/o-Succinylbenzoate (OSB) route, converging with the MEP (Methylerythritol Phosphate) pathway.[2]

Phase I: Scaffold Formation (The OSB Route)

The anthraquinone rings A and B are derived from shikimate, while ring C is constructed via prenylation.

-

Isochorismate Formation: The pathway initiates with the isomerization of Chorismate to Isochorismate by Isochorismate Synthase (ICS).[2]

-

OSB Synthesis: Isochorismate reacts with

-ketoglutarate (in the presence of Thiamine Pyrophosphate, TPP) to form o-Succinylbenzoate (OSB) .[2] This reaction is catalyzed by o-Succinylbenzoate Synthase (OSBS).[2] -

Activation & Cyclization: OSB is activated to OSB-CoA by OSB:CoA Ligase (OSBL), which then undergoes ring closure to form 1,4-Dihydroxy-2-naphthoate (DHNA) .

Phase II: Prenylation and Core Anthraquinone Formation

DHNA serves as the nucleophilic acceptor for the isoprenoid unit.

-

Prenylation: DHNA is alkylated at C3 with Dimethylallyl diphosphate (DMAPP) (derived from the plastidial MEP pathway) by a membrane-bound DHNA phytyltransferase/prenyltransferase.

-

Oxidative Cyclization: The resulting prenylated naphthoquinone undergoes a complex oxidative cyclization (involving decarboxylation) to close the third ring, yielding Rubiadin (1,3-dihydroxy-2-methylanthraquinone).

Phase III: Late-Stage Modification (The Target Branch)

To achieve the 2-(methoxymethyl) functionality, the methyl group of Rubiadin must be oxidized and subsequently methylated.

-

Hydroxylation: A Cytochrome P450 monooxygenase (putative Rubiadin 2-methyl hydroxylase) oxidizes the C2-methyl group of Rubiadin to a hydroxymethyl group, forming Lucidin (1,3-dihydroxy-2-hydroxymethylanthraquinone).

-

O-Methylation (The Target Step): The hydroxyl group of Lucidin is methylated by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) to form 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone .

Note: While this enzymatic step is proposed based on structural logic, the spontaneous formation of this ether in methanol solvents requires rigorous control experiments (see Section 4).

Pathway Visualization (DOT Diagram)

The following diagram illustrates the convergent biosynthesis from primary metabolism to the target ether.

Caption: Convergent biosynthesis via the OSB and MEP pathways. Note the bifurcation at Lucidin: enzymatic methylation vs. chemical artifact formation.

Technical Workflow: Isolation & Artifact Validation

A critical failure mode in researching this molecule is the generation of "pseudo-natural products" during extraction. Lucidin is chemically reactive; its benzylic hydroxyl group can undergo solvolysis with methanol under acidic conditions or heat, forming the methyl ether.

To validate the biosynthetic origin, the following Solvent Exclusion Protocol is required.

Protocol: Artifact-Free Extraction

Objective: Confirm presence of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone without introducing methoxy donors.

-

Tissue Preparation:

-

Extraction (The "No-Methanol" Rule):

-

Solvent A (Test): Extract 5g powder with Acetone or Ethyl Acetate (EtOAc) (100%, HPLC grade) at room temperature.

-

Solvent B (Control): Extract 5g powder with Methanol (MeOH) at 60°C (Force artifact formation).

-

-

Analysis:

-

Analyze both extracts via LC-MS/MS .

-

Criteria: If the target peak (m/z ~284) appears in the MeOH extract but is absent or significantly lower in the Acetone extract, the molecule is likely an artifact.

-

If the peak persists in Acetone extraction with comparable intensity, it is a genuine biosynthetic metabolite.

-

Analytical Markers

| Compound | UV Max (nm) | Key MS Fragment (ESI-) | 1H NMR Characteristic Signal |

| Lucidin | 280, 415 | [M-H]⁻ 269 | -CH₂OH (s, ~4.6 ppm) |

| Lucidin-ω-Me ether | 278, 410 | [M-H]⁻ 283 | -OCH₃ (s, ~3.4 ppm), -CH₂O- (s, ~4.5 ppm) |

Enzymology & Mechanism

If validated as a natural product, the terminal step involves a Class I SAM-dependent O-methyltransferase .

-

Cofactor: S-Adenosyl methionine (SAM)

S-Adenosyl homocysteine (SAH). -

Mechanism: S_N2 nucleophilic attack by the C2-hydroxymethyl oxygen of Lucidin onto the methyl group of SAM.

-

Candidate Genes: Search transcriptome data of Rubia or Morinda for OMTs co-expressed with ICS and OSBS. Homology searches should target the OMT1 family known for methylating phenolic/benzylic hydroxyls.

References

-

Han, Y.S., et al. (2001). "Biosynthesis of anthraquinones in cell cultures of the Rubiaceae." Plant Cell, Tissue and Organ Culture. Link

-

Yoo, N.H., et al. (2010). "Anthraquinones from the roots of Knoxia valerianoides inhibit the formation of advanced glycation end products and rat lens aldose reductase in vitro."[6] Archives of Pharmacal Research.[6] Link

-

Ford, L., et al. (2018).[7] "Degradation of lucidin: New insights into the fate of this natural pigment present in Dyer's madder (Rubia tinctorum L.) during the extraction of textile artefacts."[7] Dyes and Pigments.[7] Link[7]

-

Inouye, H., et al. (1982). "Quinones and Related Compounds in Higher Plants." Elsevier.[7] Link

-

Kamiya, K., et al. (2010). "Chemical constituents of Morinda citrifolia roots." Chemical and Pharmaceutical Bulletin. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anthraquinone Production from Cell and Organ Cultures of Rubia Species: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phytojournal.com [phytojournal.com]

- 4. edepot.wur.nl [edepot.wur.nl]

- 5. The genotoxicity of lucidin, a natural component of Rubia tinctorum L., and lucidinethylether, a component of ethanolic Rubia extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

An In-depth Technical Guide to the Physical Properties of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction

2-(Methoxymethyl)-1,3-dihydroxyanthraquinone is a naturally occurring hydroxyanthraquinone derivative.[1] While the parent compound, 1,3-dihydroxyanthraquinone (also known as xanthopurpurin), is a well-characterized molecule, 2-(methoxymethyl)-1,3-dihydroxyanthraquinone remains a less-studied analogue.[1][2] This guide provides a comprehensive overview of its known properties, offers a comparative analysis with its parent compound, and outlines detailed experimental protocols for its full physical characterization. This document is intended to serve as a foundational resource for researchers in natural product chemistry, medicinal chemistry, and drug development who may be working with this or related compounds.

This compound has been identified in various plant species, including those from the Rubiaceae family such as Rubia tinctorum, Rubia cordifolia, and Morinda citrifolia.[1] Given the known biological activities of many anthraquinone derivatives, a thorough understanding of the physicochemical properties of 2-(methoxymethyl)-1,3-dihydroxyanthraquinone is a critical first step in exploring its potential therapeutic applications.

Chemical Identity and Structure

The fundamental structure of 2-(methoxymethyl)-1,3-dihydroxyanthraquinone is based on an anthraquinone core, featuring two hydroxyl groups at positions 1 and 3, and a methoxymethyl substituent at the 2-position.

Caption: Proposed workflow for the physical characterization of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone.

Step-by-Step Methodologies

1. Melting Point Determination (Capillary Method)

-

Rationale: This is a standard and reliable method for determining the melting point of a crystalline solid, which also provides an indication of purity. A sharp melting range is indicative of a pure compound.

-

Protocol:

-

Ensure the sample is completely dry by placing it in a vacuum desiccator for at least 24 hours.

-

Load a small amount of the crystalline sample into a capillary tube, ensuring a packed height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus at a rate of 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

-

2. Solubility Assessment

-

Rationale: Understanding the solubility profile is crucial for designing further experiments, including biological assays and formulation development.

-

Protocol:

-

To a series of small, labeled vials, add approximately 1 mg of the compound.

-

To each vial, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, chloroform, ethyl acetate, hexane).

-

Vortex each vial for 30 seconds.

-

Visually inspect for dissolution. If the compound dissolves, it is soluble at approximately 1 mg/mL.

-

For quantitative analysis, prepare saturated solutions, equilibrate, and determine the concentration of the supernatant by a suitable method like UV-Vis spectroscopy.

-

3. Spectroscopic Analysis

-

Rationale: Spectroscopic data provides unequivocal structural confirmation and is a critical component of the compound's characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons and their neighboring environments.

-

¹³C NMR: Provides information on the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity of atoms within the molecule.

-

Predicted Spectra: The NP-MRD database indicates the availability of predicted ¹H and ¹³C NMR spectra, which can serve as a valuable reference for experimental data. [1]* Mass Spectrometry (MS):

-

Rationale: To determine the exact mass and fragmentation pattern, confirming the molecular formula.

-

Technique: High-resolution mass spectrometry (HRMS) using techniques like ESI-TOF or Orbitrap is recommended.

-

-

Infrared (IR) Spectroscopy:

-

Rationale: To identify the functional groups present in the molecule.

-

Expected Signals: Characteristic peaks for hydroxyl (-OH), ether (C-O-C), aromatic (C=C), and carbonyl (C=O) groups are anticipated.

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

Rationale: To determine the electronic absorption properties of the conjugated system.

-

Expected Maxima: Anthraquinones typically exhibit characteristic absorption maxima in the UV and visible regions.

-

Conclusion

While experimental data on the physical properties of 2-(methoxymethyl)-1,3-dihydroxyanthraquinone are currently scarce, its confirmed existence as a natural product warrants further investigation. This guide provides a foundational understanding of its chemical identity and offers a predictive framework for its physical properties based on a comparative analysis with its parent compound, 1,3-dihydroxyanthraquinone. The detailed experimental protocols outlined herein provide a clear path for researchers to fully characterize this promising natural product, paving the way for future exploration of its biological activities and potential applications in drug development.

References

-

NP-MRD. (2022). 1,3-Dihydroxy-2-methoxymethylanthraquinone (NP0051621). Natural Products Magnetic Resonance Database. [Link]

-

PubChem. (n.d.). 1,3-Dihydroxyanthraquinone. National Center for Biotechnology Information. [Link]

Sources

Solubility & Physicochemical Profiling of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

This technical guide provides an in-depth analysis of the solubility profile, physicochemical behavior, and experimental handling of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone , a critical anthraquinone derivative often encountered in natural product chemistry and drug development.[1]

Technical Guide for Researchers & Application Scientists

Executive Summary & Compound Identity

2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (often identified in literature as Lucidin-ω-methyl ether ) is a planar, aromatic anthraquinone derivative.[1] It is primarily known as a bioactive constituent and a critical extraction artifact derived from the roots of Rubia tinctorum (Madder).[1]

For drug development professionals, understanding the solubility of this compound is two-fold:

-

Isolation: It is frequently formed as an artifact when native Lucidin reacts with methanol during extraction.[1]

-

Toxicology: It is a direct mutagen; precise solubility control is required for toxicity assays and chromatographic purification.[1]

Chemical Identity

| Property | Detail |

| IUPAC Name | 2-(methoxymethyl)-1,3-dihydroxyanthracene-9,10-dione |

| Common Name | Lucidin-ω-methyl ether; Lucidin methyl ether |

| Molecular Formula | C₁₆H₁₂O₅ |

| Molecular Weight | ~284.26 g/mol |

| Structural Features | 1,3-Dihydroxy substitution pattern; Methoxymethyl side chain at C2.[2][3][4][5][6][7][8][9][10][11] |

| Key Characteristic | Intramolecular H-Bonding: The hydroxyl group at C1 forms a strong hydrogen bond with the C9 carbonyl, reducing polarity and enhancing solubility in chlorinated solvents.[1] |

Solubility Profile in Organic Solvents[5][6]

The solubility of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone is governed by its rigid tricyclic backbone (lipophilic) and its substituent effects (polar/H-bonding).[1]

Solubility Class Table

Qualitative data synthesized from isolation protocols and structural analogs (Xanthopurpurin/Lucidin).

| Solvent Class | Representative Solvent | Solubility Rating | Operational Notes |

| Polar Aprotic | DMSO, DMF | High (>20 mg/mL) | Preferred for Biological Assays. Solubilizes the compound effectively by disrupting intermolecular stacking.[1] Use for stock solutions. |

| Chlorinated | Chloroform (CHCl₃), DCM | Good | Preferred for Extraction. The intramolecular H-bond (C1-OH[1]···O=C9) makes the molecule sufficiently lipophilic for these solvents.[1] |

| Polar Protic | Methanol, Ethanol | Temperature Dependent | Moderate (Cold) / High (Hot). Ideal for recrystallization.[1] Warning: Prolonged heating in acidic methanol promotes formation/transetherification.[1] |

| Ketones/Esters | Acetone, Ethyl Acetate | Moderate | Good for chromatographic mobile phases and intermediate purification steps.[1] |

| Non-Polar | Hexane, Heptane | Insoluble | Useful as an anti-solvent to precipitate the compound from chloroform or acetone solutions.[1] |

| Aqueous | Water, PBS | Insoluble | Requires co-solvent (e.g., 0.5% DMSO) or cyclodextrin complexation for aqueous delivery.[1] |

Thermodynamic Considerations

The Crystal Lattice Energy of anthraquinones is typically high due to

-

Dissolution Mechanism: Successful solvents (DMSO, CHCl₃) must overcome this stacking energy.[1]

-

Hansen Solubility Parameters (HSP): The compound aligns best with solvents having moderate dispersion (

) and polarity (

The "Methanol Artifact" Phenomenon

Critical insight for Natural Product Extraction

Researchers attempting to isolate native Lucidin often inadvertently synthesize 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone .[1]

-

Mechanism: In the presence of Methanol (extraction solvent) and trace acid (often naturally present in plant vacuoles), the benzylic hydroxyl group of Lucidin undergoes etherification.[1]

-

Impact: Solubility studies often report data for the ether thinking it is the native compound.[1]

-

Prevention: Use Ethanol or Acetone for extraction if the native hydroxyl form is the target.[1] Use Methanol only if the methyl ether is the desired target.[1]

Diagram: Extraction & Artifact Formation Pathway[1]

Figure 1: Solvent-Dependent Isolation Pathway. Using methanol leads to the formation of the methoxymethyl ether artifact, altering solubility and bioactivity profiles.

Experimental Protocols

Protocol A: Solubility Measurement (Shake-Flask Method)

Objective: Determine thermodynamic solubility in organic solvents.

-

Preparation: Weigh ~10 mg of crystalline 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone into a 4 mL amber glass vial (light sensitive).

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Chloroform, DMSO).[1]

-

Equilibration:

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter.

-

Quantification:

Protocol B: Recrystallization for Purification

Objective: Purify the compound using temperature-dependent solubility.

-

Dissolution: Dissolve the crude extract in minimal boiling Acetone or Chloroform .

-

Filtration: Hot filter to remove insoluble impurities.[1]

-

Anti-Solvent Addition:

-

Slowly add Hexane dropwise to the hot solution until a slight turbidity persists.

-

Alternatively, allow the solution to cool slowly to Room Temperature, then to 4°C.

-

-

Collection: Collect the yellow-orange needles via vacuum filtration.[1] Wash with cold Hexane.

Biological & Analytical Implications[1][8]

HPLC Mobile Phase Selection

Due to its solubility profile, the following HPLC conditions are recommended to prevent precipitation on-column:

-

Column: C18 (Reverse Phase).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile or Methanol.[1]

-

Gradient: High organic content required for elution (typically elutes >60% B).[1]

-

Injection Solvent: DMSO or Methanol (Avoid injecting Chloroform solutions into RP-HPLC systems).[1]

Diagram: Solubility-Driven Assay Workflow

Figure 2: Preparation of Biological Assay Solutions. Critical dilution steps to avoid precipitation in aqueous media.

References

-

Kawasaki, Y., et al. (1992).[1] Mutagenicity of anthraquinones in the Salmonella/microsome test.[1]Mutation Research/Genetic Toxicology , 280(1), 1-9.[1]

-

Derksen, G.C.H., et al. (2003).[1] Chemical and biological aspects of anthraquinones in Rubia tinctorum.Phytochemical Analysis , 14, 137-144.[1] (Describes the artifact formation of Lucidin ethers).

-

PubChem. 1,3-Dihydroxyanthraquinone (Xanthopurpurin) and derivatives.[1] National Library of Medicine.[1] Link[1]

-

Inoue, K., et al. (1981).[1] Anthraquinones in cell suspension cultures of Morinda citrifolia.[1]Phytochemistry , 20(7), 1693-1700.[1] (Solubility and isolation of related 1,3-dihydroxy derivatives).

Sources

- 1. 1,3-Dihydroxyanthraquinone | C14H8O4 | CID 196978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Dihydroxyanthraquinone - Wikipedia [en.wikipedia.org]

- 4. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. journal.ugm.ac.id [journal.ugm.ac.id]

- 9. edepot.wur.nl [edepot.wur.nl]

- 10. Anthraquinone | 84-65-1 [chemicalbook.com]

- 11. Anthraquinone - Wikipedia [en.wikipedia.org]

A Technical Guide to the Quantum Chemical Analysis of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone: A DFT-Based Approach

Abstract

Anthraquinone derivatives represent a pivotal class of organic compounds with wideranging applications in pharmacology and materials science.[1][2][3] Understanding the intricate relationship between their molecular structure and functional properties is paramount for the rational design of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive, in-depth protocol for the quantum chemical investigation of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, a representative member of the dihydroxyanthraquinone family.[4] We will leverage Density Functional Theory (DFT), a robust and widely validated computational methodology, to elucidate the geometric, electronic, and spectroscopic characteristics of this molecule.[5][6] This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to the study of complex organic molecules.

Introduction: The Significance of Anthraquinones and the Power of In Silico Analysis

The anthraquinone scaffold is a recurring motif in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The precise nature and positioning of substituent groups on the anthraquinone core are critical determinants of these activities. 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, with its combination of hydroxyl and methoxymethyl functionalities, presents an interesting case for detailed quantum chemical analysis.

Quantum chemical calculations, particularly those based on DFT, have emerged as indispensable tools in modern chemical research.[6] They provide a powerful lens through which we can examine molecular properties at the sub-atomic level, offering insights that are often difficult or impossible to obtain through experimental means alone. By computationally modeling 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, we can predict its three-dimensional structure, understand its electronic landscape, and simulate its spectroscopic signatures. This information is invaluable for predicting reactivity, intermolecular interactions, and potential biological targets.

Foundational Principles: Density Functional Theory (DFT)

At the heart of our computational investigation lies Density Functional Theory (DFT). DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] The core tenet of DFT is that the properties of a multi-electron system can be determined by its electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction.[6] This simplification makes DFT computationally more tractable than other high-level quantum chemistry methods, without significant compromise in accuracy for many applications.